molecular formula C9H11BrO2 B3330503 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol CAS No. 71095-23-3

1-(2-Bromo-5-methoxyphenyl)ethan-1-ol

Cat. No. B3330503
CAS RN: 71095-23-3
M. Wt: 231.09 g/mol
InChI Key: VOZQUGAJUHESFS-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methoxyphenyl)ethan-1-ol, also known as 2-bromo-4'-methoxyacetophenone, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the phenylalkanol family and has a molecular formula of C9H11BrO2.

Scientific Research Applications

Metabolism and Analytical Toxicology

1-(2-Bromo-5-methoxyphenyl)ethan-1-ol has been studied in the context of metabolism and analytical toxicology. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of related psychoactive phenethylamine compounds in rats, identifying metabolites such as 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol, which is structurally similar to this compound (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to this compound have been explored in various studies. Sherekar et al. (2021) described the synthesis of related compounds and their antimicrobial activities, highlighting the potential utility of these compounds in medical applications (Sherekar, Kakade, & Padole, 2021).

Chemical and Pharmacological Research

In the field of chemical and pharmacological research, compounds similar to this compound have been used to study various biological activities. Suzuki et al. (2020) discovered 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols with potent antiproliferative activity, indicating the relevance of such compounds in cancer research (Suzuki et al., 2020).

Environmental Toxicology

Studies have also been conducted on the environmental toxicology of compounds related to this compound. Satsuma and Masuda (2012) researched the dechlorination of methoxychlor, an organochlorine insecticide, by various bacterial species, which is relevant to understanding the environmental fate of similar compounds (Satsuma & Masuda, 2012).

properties

IUPAC Name

1-(2-bromo-5-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZQUGAJUHESFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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